molecular formula C17H14Cl2N2O3 B5018206 2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropanecarboxamide

2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropanecarboxamide

Cat. No. B5018206
M. Wt: 365.2 g/mol
InChI Key: SHFZVGNGAINVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropanecarboxamide, also known as MCC-950, is a small molecule inhibitor that selectively targets the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating the inflammatory response. MCC-950 has shown great potential in treating various inflammatory diseases, including gout, Alzheimer's disease, and multiple sclerosis.

Mechanism of Action

2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropanecarboxamide selectively targets the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation. The NLRP3 inflammasome is activated in response to various danger signals, such as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Once activated, the NLRP3 inflammasome triggers the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18). By inhibiting the activation of the NLRP3 inflammasome, this compound reduces the production of pro-inflammatory cytokines and the resulting inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-inflammatory effect in various preclinical models. In a mouse model of gout, this compound reduced the levels of IL-1β and IL-18 and prevented joint damage. In a mouse model of Alzheimer's disease, this compound reduced the production of amyloid-beta and improved cognitive function. This compound has also been shown to reduce inflammation in the central nervous system in a mouse model of multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropanecarboxamide in lab experiments is its specificity for the NLRP3 inflammasome. This allows researchers to selectively target the inflammatory response mediated by the NLRP3 inflammasome. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropanecarboxamide. One potential application is in the treatment of inflammatory bowel disease (IBD). The NLRP3 inflammasome has been implicated in the pathogenesis of IBD, and this compound has shown promise in reducing inflammation in a mouse model of colitis. Another potential application is in the treatment of sepsis, a life-threatening condition caused by an overactive inflammatory response. This compound has been shown to improve survival in a mouse model of sepsis by reducing inflammation. Additionally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of this compound for clinical use.

Synthesis Methods

The synthesis of 2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropanecarboxamide involves a series of chemical reactions. The starting material is 2-methyl-5-nitrobenzaldehyde, which is reacted with nitromethane to form 2-methyl-5-nitro-1-(2-nitrovinyl)benzene. This compound is then reacted with chloroacetyl chloride to form 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide. The final step involves the reaction of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide with phenylcyclopropanecarbonyl chloride to form this compound.

Scientific Research Applications

2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. In a preclinical study, this compound was shown to reduce inflammation and joint damage in a mouse model of gout. In another study, this compound was found to reduce the production of amyloid-beta, a protein that is associated with Alzheimer's disease. This compound has also been shown to have potential in treating multiple sclerosis by reducing inflammation in the central nervous system.

properties

IUPAC Name

2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c1-10-7-8-12(21(23)24)9-13(10)20-16(22)15-14(17(15,18)19)11-5-3-2-4-6-11/h2-9,14-15H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFZVGNGAINVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2C(C2(Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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